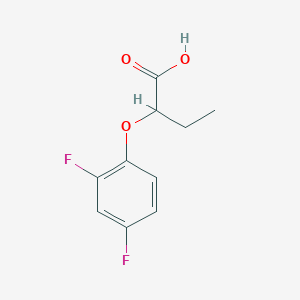

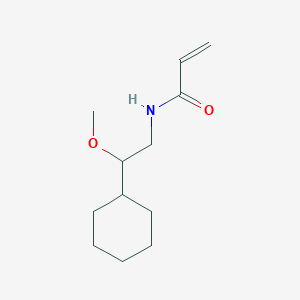

4-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyanoacetamides, such as 4-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Molecular Structure Analysis

The molecular structure of 4-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a benzamide group through a cyano group.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications

Ultrasound Assisted Synthesis in Anti-Tubercular Applications

A study by Nimbalkar et al. (2018) explores the ultrasound-assisted synthesis of novel derivatives for anti-tubercular applications. This approach leverages green chemistry tools to synthesize compounds with promising in vitro activity against Mycobacterium tuberculosis. The research emphasizes the importance of molecular docking studies and ADMET properties evaluation in the anti-tubercular drug discovery process (Nimbalkar et al., 2018).

Anticonvulsant Activity of Metabolic Inhibitors

Research by Robertson et al. (1987) investigates the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide and its analogs in animal models. This study highlights the compound's rapid metabolism and the strategic synthesis of analogs to enhance plasma concentrations and pharmacological effects (Robertson et al., 1987).

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) detail the discovery of MGCD0103, a small molecule inhibitor of histone deacetylase, showing promise as an anticancer drug. This compound, through selective inhibition of HDACs, blocks cancer cell proliferation and induces apoptosis, demonstrating the potential of targeted therapies in oncology (Zhou et al., 2008).

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Many derivatives of cyanoacetamide have been reported to possess diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

The synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions , which suggests that the environment could potentially influence the action of this compound.

properties

IUPAC Name |

4-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-9-11(3)21-16(14(9)8-17)18-15(20)13-6-4-12(5-7-13)10(2)19/h4-7H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAMGKMDZTWYQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)

![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2363857.png)